molecular formula C14H13NO3S B6389420 2-Methoxy-5-(4-methylthiophenyl)nicotinic acid CAS No. 1261906-14-2

2-Methoxy-5-(4-methylthiophenyl)nicotinic acid

Cat. No.: B6389420
CAS No.: 1261906-14-2
M. Wt: 275.32 g/mol
InChI Key: WDMDRCISMDOTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(4-methylthiophenyl)nicotinic acid is a heterocyclic aromatic compound that belongs to the class of nicotinic acids It features a methoxy group at the 2-position, a 4-methylthiophenyl group at the 5-position, and a carboxylic acid group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-methylthiophenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted pyridine derivative.

    Methoxylation: Introduction of the methoxy group at the 2-position can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.

    Thioether Formation: The 4-methylthiophenyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of 4-methylthiophenyl and a palladium catalyst.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of recyclable catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(4-methylthiophenyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive nicotinic acid derivatives.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and thioether groups may enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylnicotinic acid
  • 2-Methoxy-5-(methylthio)nicotinic acid
  • 2-Methoxy-5-(2-trifluoromethylphenyl)nicotinic acid

Uniqueness

2-Methoxy-5-(4-methylthiophenyl)nicotinic acid is unique due to the presence of the 4-methylthiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name

2-methoxy-5-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-18-13-12(14(16)17)7-10(8-15-13)9-3-5-11(19-2)6-4-9/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMDRCISMDOTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)SC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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